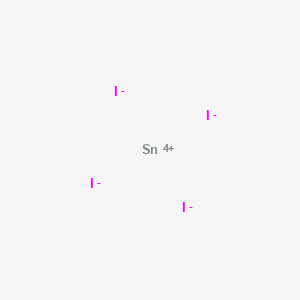

ヨウ化スズ(IV)

説明

Stannane, tetraiodo- (also known as tin(IV) iodide or tetraiodostannane) is an inorganic compound with the chemical formula SnI₄. It is a colorless crystalline solid that is highly soluble in organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.

科学的研究の応用

Stannane, tetraiodo- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other tin compounds and in organotin chemistry.

Biology: Investigated for its potential use in biological imaging and as a radiolabeling agent.

Medicine: Explored for its potential in radiotherapy due to its ability to form radioiodinated compounds.

作用機序

Target of Action

Tin(IV) iodide, also known as stannic iodide, is a chemical compound with the formula SnI4 . It is a tetrahedral molecule that crystallizes as a bright orange solid .

Mode of Action

Tin(IV) iodide is prepared by the direct combination of the elements tin and iodine . The reaction can be represented as follows:

Sn+2I2→SnI4Sn + 2I_2 \rightarrow SnI_4 Sn+2I2→SnI4

In the context of perovskite solar cells, Tin(IV) iodide plays a critical role in the degradation mechanism of hybrid tin-based perovskite films . It is a product of the oxygen-induced degradation of tin perovskite, which quickly evolves into iodine via the combined action of moisture and oxygen .

Biochemical Pathways

In the context of perovskite solar cells, the degradation of tin(iv) iodide leads to the formation of iodine, which can further oxidize the perovskite to more sni4, establishing a cyclic degradation mechanism .

Pharmacokinetics

It is known that tin(iv) iodide is a red-orange solid that dissolves readily in nonpolar solvents such as benzene . It reacts with water to make hydriodic acid and tin (IV) oxide .

Result of Action

The primary result of the action of Tin(IV) iodide is its role in the degradation mechanism of tin-based perovskite solar cells . The formation of iodine from the degradation of Tin(IV) iodide can lead to further oxidation of the perovskite, which can limit the shelf-life of photovoltaic devices .

Action Environment

The action of Tin(IV) iodide is influenced by environmental factors such as the presence of oxygen and moisture . These factors can accelerate the degradation of Tin(IV) iodide, leading to the formation of iodine and further oxidation of the perovskite . Therefore, the stability and efficacy of Tin(IV) iodide in its applications are highly dependent on the environmental conditions.

生化学分析

Biochemical Properties

It is known that the compound hydrolyses in water . In aqueous hydroiodic acid, it reacts to form a rare example of a hexaiodometallate

Molecular Mechanism

It is known that Tin(IV) iodide can bind to various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that Tin(IV) iodide is stable under standard conditions

準備方法

Synthetic Routes and Reaction Conditions: Stannane, tetraiodo- can be synthesized through the direct reaction of tin with iodine. The reaction typically occurs in a controlled environment to ensure the complete conversion of tin to tin(IV) iodide:

Sn+2I2→SnI4

This reaction is exothermic and requires careful handling due to the reactive nature of iodine.

Industrial Production Methods: In industrial settings, the production of stannane, tetraiodo- involves the same basic reaction but on a larger scale. The process is optimized for efficiency and purity, often involving the use of high-purity tin and iodine, and controlled reaction conditions to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions: Stannane, tetraiodo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin oxides.

Reduction: It can be reduced to elemental tin.

Substitution: It can participate in substitution reactions where iodine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used to replace iodine atoms, depending on the desired product.

Major Products:

Oxidation: Tin oxides (e.g., SnO₂).

Reduction: Elemental tin (Sn).

Substitution: Various organotin compounds depending on the substituent used.

類似化合物との比較

Stannane (SnH₄): A tin hydride that is less stable and more reactive than stannane, tetraiodo-.

Tetraalkynylstannanes: Used in Stille cross-coupling reactions, these compounds are similar in their use of tin but differ in their specific applications and reactivity.

Uniqueness: Stannane, tetraiodo- is unique in its high iodine content, making it particularly useful for applications requiring heavy atoms, such as in radiolabeling and imaging. Its stability and solubility in organic solvents also distinguish it from other tin compounds.

特性

IUPAC Name |

tetraiodostannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYLOWPSRZOFX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnI4, I4Sn | |

| Record name | tin(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064876 | |

| Record name | Tin iodide (SnI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-47-8 | |

| Record name | Tin iodide (SnI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannic iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin iodide (SnI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Tin(IV) iodide?

A1: Tin(IV) iodide has the molecular formula SnI4 and a molecular weight of 626.33 g/mol. []

Q2: What is the crystal structure of Tin(IV) iodide?

A2: Tin(IV) iodide crystallizes in the cubic space group Pa3 with a = 1226.81(8) pm, V = 1846.4(3).106 pm3, Z = 8. The structure consists of slightly distorted tetrahedral SnI4 molecules. []

Q3: What is the color of Tin(IV) iodide crystals?

A3: Tin(IV) iodide forms orange-red crystals. []

Q4: What is the melting point of Tin(IV) iodide?

A4: The melting point of purified Tin(IV) iodide is 145.75 °C. []

Q5: How is Tin(IV) iodide used in organic synthesis?

A5: Tin(IV) iodide, often in combination with tetrabutylammonium iodide, is used as a Lewis acid catalyst in various organic reactions. Examples include:

- Aldol reactions: It facilitates aldol reactions of α-bromoalkyl phenyl ketones and aldehydes, producing α,β-unsaturated ketones or β-hydroxy ketones depending on the reaction conditions. [, ]

- Propargylation and Allenylation: It mediates propargylation or allenylation of aldehydes with 2-propynyl mesylates, with the reaction outcome controlled by steric or coordination effects. [, ]

- Carbonyl Allylation: It catalyzes carbonyl allylations by allylic chlorides, involving the reduction of Tin(IV) iodide to triiodostannate(II) species. [, ]

Q6: How does the structure of Tin(IV) iodide contribute to its reactivity?

A6: The tetrahedral geometry and the Lewis acidity of the tin center in SnI4 allow it to interact with various functional groups, acting as a catalyst by activating electrophiles and facilitating reactions. []

Q7: Can Tin(IV) iodide be used for the synthesis of other tin compounds?

A7: Yes, Tin(IV) iodide can be used as a precursor for other organotin compounds. For instance, tetrakistrifluoromethyltin, Sn(CF3)4, can be prepared by reacting Tin(IV) iodide with trifluoromethyl radicals in a radio-frequency discharge. []

Q8: How does Tin(IV) iodide interact with phosphines?

A8: The reaction of SnI4 with phosphines does not yield simple adducts. Instead, it results in the formation of various halotin anions, often involving reduction at the tin center and halogen transfer. The specific products depend on the type of phosphine used (primary, secondary, or tertiary). []

Q9: Can Tin(IV) iodide be used in the synthesis of nanomaterials?

A9: Yes, Tin(IV) iodide plays a crucial role in the synthesis of black phosphorus (Pblack) and phosphorene. It is used in the low-pressure, solution-based synthesis of black phosphorus from red phosphorus. [, , , , ] It is also involved in the synthesis of black arsenic phosphorus thin films using a short-way transport technique. []

Q10: What is the role of Tin(IV) iodide in the synthesis of SnIP?

A10: Similar to its role in Pblack synthesis, Tin(IV) iodide is crucial for synthesizing the 1D semiconductor SnIP via short-way transport or mineralization using tin, Tin(IV) iodide, and red phosphorus. The reaction mechanism involves direct gas phase formation from P4 and SnI2. []

Q11: How does Tin(IV) iodide affect the properties of perovskite materials?

A11: Tin(IV) iodide plays a significant role in the performance and degradation of tin-based perovskite solar cells. While it is essential for the formation of these materials, it can also contribute to their degradation. [, , , ]

Q12: Can Tin(IV) iodide be used to modify the properties of other materials?

A12: Yes, Tin(IV) iodide can be used to modify the properties of materials like Cs2AgBiBr6 double perovskites. Treatment with Tin(IV) iodide can induce anion/cation substitution, leading to a reduction in the band gap and influencing the optical properties of the material. []

Q13: Is Tin(IV) iodide sensitive to air and moisture?

A13: Yes, Tin(IV) iodide is moisture-sensitive and decomposes upon contact with water. Therefore, it should be handled under inert atmospheric conditions. []

Q14: What solvents are suitable for handling and using Tin(IV) iodide?

A14: Tin(IV) iodide is soluble in many organic solvents, including toluene, dichloromethane, and carbon tetrachloride. These solvents are often used in reactions and processes involving Tin(IV) iodide. [, , , , ]

Q15: How is Tin(IV) iodide typically prepared?

A15: Tin(IV) iodide is commonly prepared by reacting elemental tin with iodine: Sn + 2 I2 → SnI4. This reaction is often carried out in a non-aqueous solvent, such as carbon tetrachloride. []

Q16: How can the solubility of Tin(IV) iodide be determined?

A16: The solubility of Tin(IV) iodide in various solvents can be determined experimentally. For instance, its solubility in acetone has been measured and a solubility curve has been established. []

Q17: What spectroscopic techniques are used to characterize Tin(IV) iodide and its complexes?

A17: Various spectroscopic techniques are employed to characterize Tin(IV) iodide and its complexes, including:

Q18: Are there alternative compounds to Tin(IV) iodide in its various applications?

A18: Research is ongoing to identify alternative, less toxic catalysts for organic reactions. For instance, in the context of perovskite solar cells, researchers are exploring lead-free alternatives to address toxicity concerns. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)